3,4,5-Triethoxy-N-[4-(N-methylacetamido)phenyl]benzamide
Description
3,4,5-Triethoxy-N-[4-(N-methylacetamido)phenyl]benzamide is a substituted benzamide derivative characterized by a triethoxy-substituted benzene ring linked to an acetamido-phenyl group via a carboxamide bridge. Its structural complexity arises from the combination of electron-donating ethoxy groups and the N-methylacetamido moiety, which may influence solubility, bioavailability, and receptor interactions.
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-6-27-19-13-16(14-20(28-7-2)21(19)29-8-3)22(26)23-17-9-11-18(12-10-17)24(5)15(4)25/h9-14H,6-8H2,1-5H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFOUEGGPVTVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Triethoxy-N-[4-(N-methylacetamido)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with aniline to yield 3,4,5-triethoxy-N-phenylbenzamide.
Introduction of the N-Methylacetamido Group: The next step involves the introduction of the N-methylacetamido group. This is achieved by reacting the 3,4,5-triethoxy-N-phenylbenzamide with N-methylacetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Triethoxy-N-[4-(N-methylacetamido)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 3,4,5-triethoxybenzoic acid.
Reduction: Formation of 3,4,5-triethoxy-N-[4-(N-methylamino)phenyl]benzamide.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
3,4,5-Triethoxy-N-[4-(N-methylacetamido)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-Triethoxy-N-[4-(N-methylacetamido)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s closest analogs include benzamide derivatives with varying substituents on the aromatic rings or modifications to the carboxamide side chain. Key comparisons are summarized below:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Flutolanil and BA98258 incorporate electron-withdrawing groups (trifluoromethyl, trifluoromethoxy), which enhance stability and pesticidal activity.
- Bioactivity : Flutolanil and etobenzanid are established agrochemicals, suggesting that the target compound’s bulky triethoxy and acetamido groups may confer unique binding properties (e.g., steric hindrance or hydrogen-bonding capacity) .
Physicochemical and Analytical Comparisons
Solubility and Stability
- Triethoxy Groups : The ethoxy groups in the target compound likely enhance lipophilicity compared to fluorinated analogs like 3-fluoro-N-(4-fluorophenyl)benzamide. However, the N-methylacetamido moiety may introduce polarity, balancing solubility .
- Stability : Unlike flutolanil (trifluoromethyl) or BA98258 (thiadiazole), the absence of heterocyclic rings or strong electron-withdrawing groups in the target compound may reduce metabolic degradation resistance .
Analytical Challenges
The ¹H NMR spectra of fluorinated benzamides (e.g., 3-fluoro-N-(4-fluorophenyl)benzamide) exhibit severe signal overlap due to scalar couplings, complicating assignments . The target compound’s triethoxy groups may simplify NMR interpretation by reducing coupling complexity in the aromatic region.
Research Findings and Implications
- Agrochemical Potential: Structural parallels to flutolanil and etobenzanid suggest possible fungicidal or herbicidal activity. However, the triethoxy groups may shift target specificity compared to chloro- or trifluoromethyl-substituted analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
